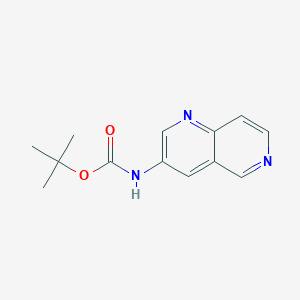
tert-Butyl1,6-naphthyridin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl1,6-naphthyridin-3-ylcarbamate is a compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .
Preparation Methods
The synthesis of tert-Butyl1,6-naphthyridin-3-ylcarbamate typically involves multi-step processes. One common method includes the reaction of 1,6-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods often utilize flow microreactor systems, which offer more efficient and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
tert-Butyl1,6-naphthyridin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Amidation: Catalytic direct amidation reactions using tert-butyl acetate as the reaction solvent are also common.
Scientific Research Applications
tert-Butyl1,6-naphthyridin-3-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl1,6-naphthyridin-3-ylcarbamate involves the inhibition of enzyme activities such as topoisomerases, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cancer cell growth and proliferation. The compound also interacts with various molecular targets and pathways involved in cell signaling and apoptosis .
Comparison with Similar Compounds
tert-Butyl1,6-naphthyridin-3-ylcarbamate can be compared with other similar compounds such as:
1,5-Naphthyridines: These compounds also have a naphthyridine core but differ in the position of nitrogen atoms.
tert-Butyl n-[1-(aminocarbonyl)-3-methylbutyl]carbamate: This compound has a similar tert-butyl carbamate structure but differs in the side chain, leading to different biological activities.
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
tert-butyl N-(1,6-naphthyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H15N3O2/c1-13(2,3)18-12(17)16-10-6-9-7-14-5-4-11(9)15-8-10/h4-8H,1-3H3,(H,16,17) |
InChI Key |
MBCXRUBBPBCANA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C=CN=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



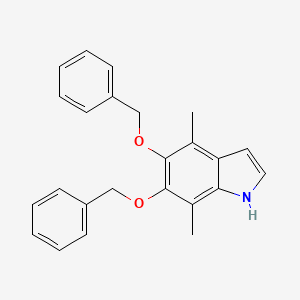
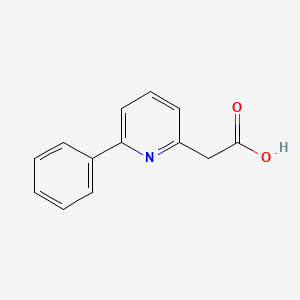
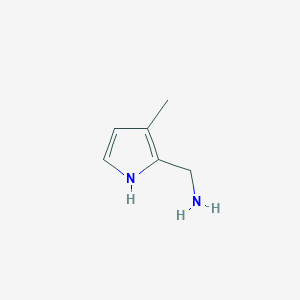
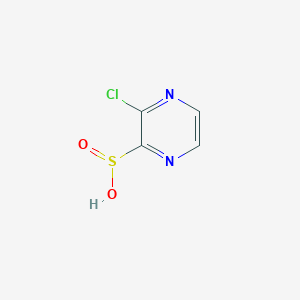
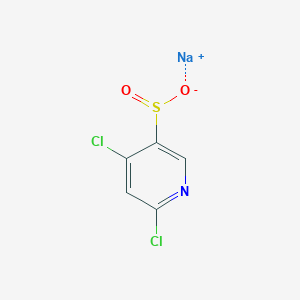
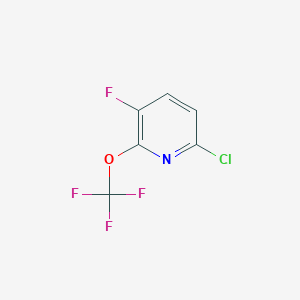
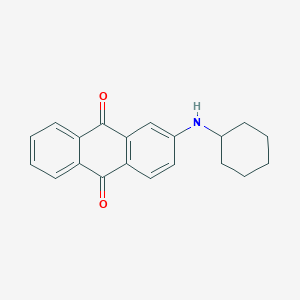
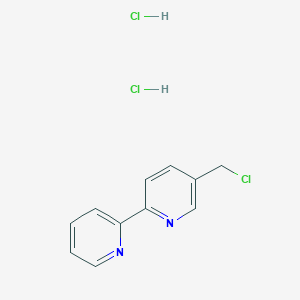
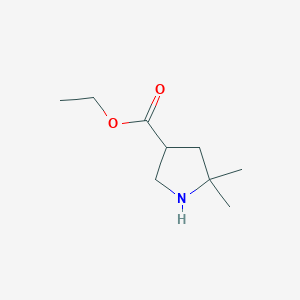
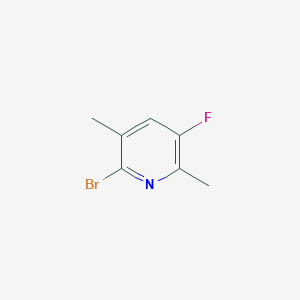
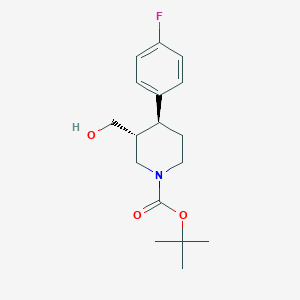
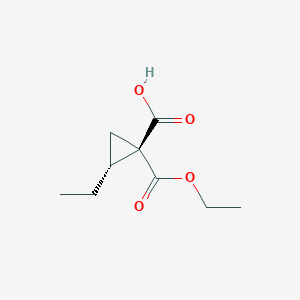
![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
